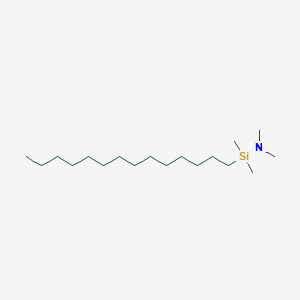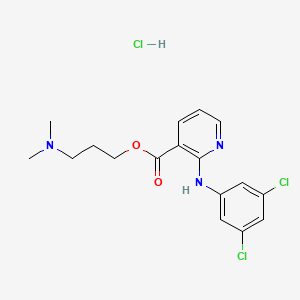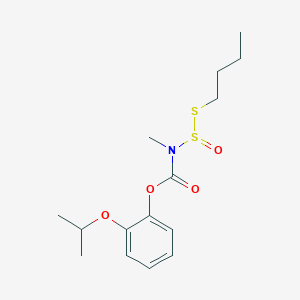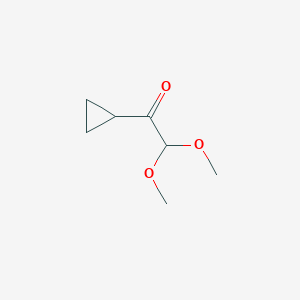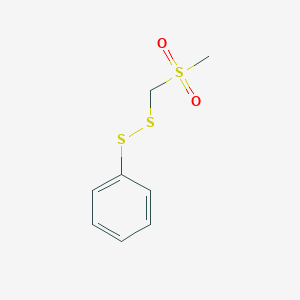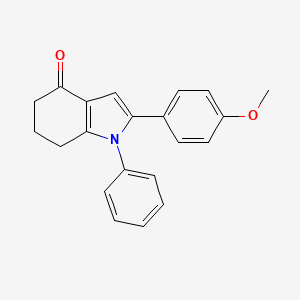
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-2-phenyl-1H-indol-4-one: Lacks the p-methoxyphenyl group, which might affect its biological activity.
2-(p-Methoxyphenyl)-1-phenyl-1H-indole: Similar structure but without the tetrahydro ring, potentially altering its chemical properties.
Uniqueness
1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is unique due to its specific combination of functional groups and ring structure, which can influence its reactivity and biological activity. The presence of the p-methoxyphenyl group might enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
76410-25-8 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C21H19NO2/c1-24-17-12-10-15(11-13-17)20-14-18-19(8-5-9-21(18)23)22(20)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3 |
InChI Key |
WSRLDSHOMVODFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



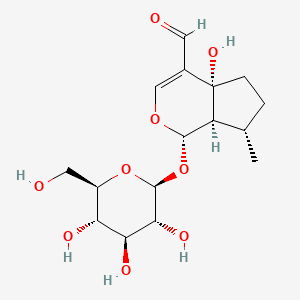
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
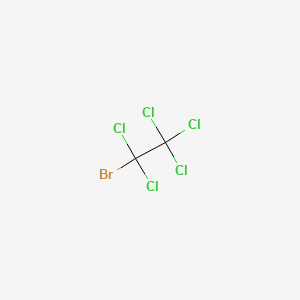

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

